

Spectroscopic Characterization of 3-Iodo-6-methoxy-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **3-Iodo-6-methoxy-1H-indazole**

Cat. No.: **B7853415**

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This technical guide provides an in-depth analysis of the spectroscopic data for **3-Iodo-6-methoxy-1H-indazole** (CAS No. 936138-17-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established analytical methodologies to serve as a comprehensive reference for the characterization of this and related heterocyclic compounds. While experimental data for this specific molecule is not readily available in peer-reviewed literature, this guide leverages predictive models and comparative data from analogous structures to provide a robust analytical framework.

Molecular Structure and Physicochemical Properties

3-Iodo-6-methoxy-1H-indazole is a substituted indazole with a molecular formula of $C_8H_7IN_2O$ and a molecular weight of 274.06 g/mol .^{[1][2]} The strategic placement of the iodo group at the 3-position and the methoxy group at the 6-position significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding this structure is paramount for the accurate interpretation of the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.^[3] For **3-Iodo-6-methoxy-1H-indazole**, both 1H and ^{13}C NMR are critical for confirming the substitution pattern and overall molecular architecture.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **3-Iodo-6-methoxy-1H-indazole** in a solvent such as DMSO-d₆ is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ^1H NMR Data for **3-Iodo-6-methoxy-1H-indazole** (500 MHz, DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH (H1)	~13.0	br s	-
H4	~7.5	d	~9.0
H7	~7.0	d	~2.0
H5	~6.8	dd	~9.0, ~2.0
OCH ₃	~3.8	s	-

Expertise & Experience Insight: The broad singlet for the N-H proton is characteristic of indazoles and is due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent. The downfield shift of H4 is attributed to the anisotropic effect of the adjacent pyrazole ring. The methoxy group's protons appear as a sharp singlet, as expected.

Predicted ^{13}C NMR Spectral Data

The predicted proton-decoupled ^{13}C NMR spectral data are presented in Table 2. These predictions are based on the known effects of iodo and methoxy substituents on the indazole ring system.

Table 2: Predicted ^{13}C NMR Data for **3-Iodo-6-methoxy-1H-indazole** (125 MHz, DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C3	~90
C3a	~140
C4	~122
C5	~110
C6	~160
C7	~98
C7a	~142
OCH ₃	~56

Expertise & Experience Insight: The C3 carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect. Conversely, the C6 carbon attached to the electron-donating methoxy group will be deshielded.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-Iodo-6-methoxy-1H-indazole**.
 - Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for observing the exchangeable N-H proton.[3]
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
- ¹H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-64 (dependent on sample concentration)[\[3\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the low natural abundance of ^{13}C , a higher number of scans (e.g., 1024 or more) is typically required.[\[3\]](#)
 - Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of **3-Iodo-6-methoxy-1H-indazole** with IUPAC numbering.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The expected characteristic absorption bands for **3-Iodo-6-methoxy-1H-indazole** are detailed in Table 3.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)
N-H	Stretching	3300 - 3100 (broad)
C-H (aromatic)	Stretching	3100 - 3000
C-H (aliphatic, -OCH ₃)	Stretching	2950 - 2850
C=C (aromatic)	Stretching	1620 - 1450
C-O (aryl ether)	Stretching	1250 - 1200 (strong)
C-I	Stretching	600 - 500

Trustworthiness Insight: The presence of a broad absorption band in the 3300-3100 cm⁻¹ region would be a strong indicator of the N-H stretch, a key feature of the 1H-indazole tautomer. The strong C-O stretching band is diagnostic for the methoxy substituent.

Experimental Protocol for FT-IR Data Acquisition (Solid Sample)

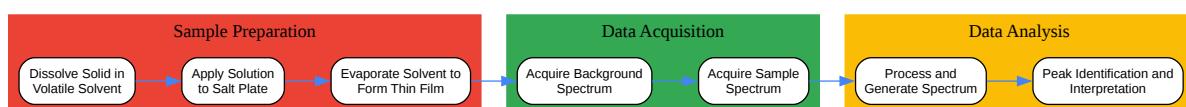
This protocol is for acquiring an IR spectrum of a solid sample using the thin solid film method.

[1]

- Sample Preparation:
 - Dissolve a small amount (approx. 5-10 mg) of **3-Iodo-6-methoxy-1H-indazole** in a few drops of a volatile solvent like methylene chloride.
 - Place a single, clean salt plate (KBr or NaCl) on a clean surface.
 - Apply one or two drops of the sample solution onto the salt plate.

- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Label the significant peaks in the spectrum.
 - Compare the observed peak positions with the expected values for the functional groups in the molecule.

Diagram 2: FT-IR Experimental Workflow



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Caption: Workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **3-Iodo-6-methoxy-1H-indazole**, high-resolution mass spectrometry (HRMS) is particularly valuable.

Expected Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule $[M+H]^+$.

Table 4: Predicted High-Resolution Mass Spectrometry Data

Ion	Calculated Exact Mass (m/z)
$[C_8H_7IN_2O + H]^+$	274.9676

Authoritative Grounding: The accurate mass measurement allows for the unambiguous determination of the elemental formula, a critical step in structure confirmation.^[4] The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for indazoles may involve the loss of small molecules like N_2 or HCN.

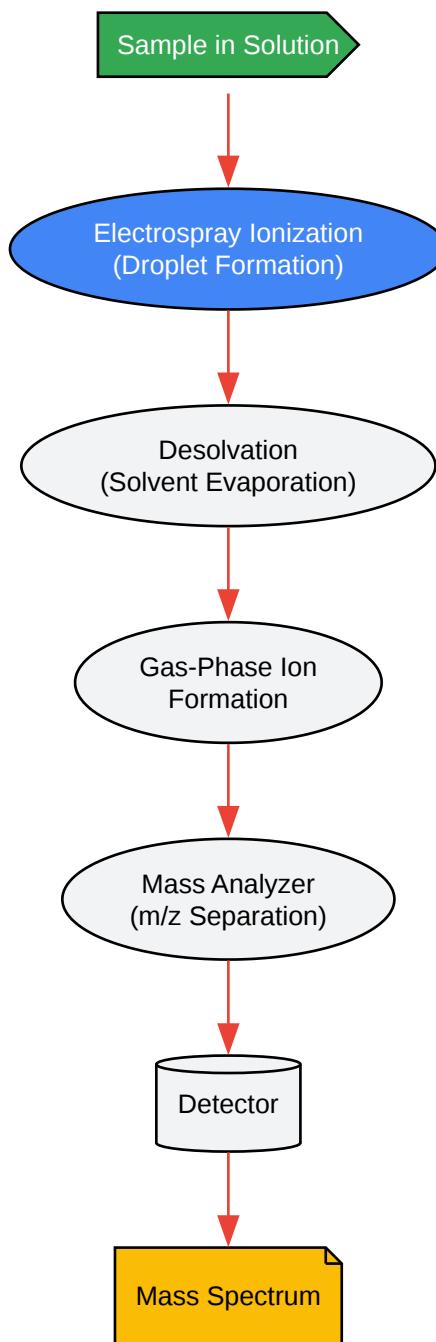
Experimental Protocol for ESI-MS Data Acquisition

This protocol provides a standardized method for obtaining high-resolution mass spectra.^{[5][6]}

- **Sample Preparation:**
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
 - Dilute the stock solution to a final concentration of 1-10 μ g/mL with the same solvent.^[5]
 - If necessary, add a small amount of formic acid to the final solution to promote protonation.
 - Filter the solution if any particulate matter is present.
- **Data Acquisition:**
 - Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

- Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$).
 - Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.
 - Analyze any significant fragment ions to gain further structural insights.

Diagram 3: ESI-MS Logical Flow



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Caption: The logical process of Electrospray Ionization Mass Spectrometry.

Conclusion

The spectroscopic characterization of **3-Iodo-6-methoxy-1H-indazole** relies on a multi-technique approach. While this guide provides a robust framework based on predicted data

and established protocols, experimental verification remains the gold standard. The provided methodologies for NMR, IR, and MS are designed to be self-validating and will enable researchers to confidently elucidate the structure of this and other novel chemical entities.

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